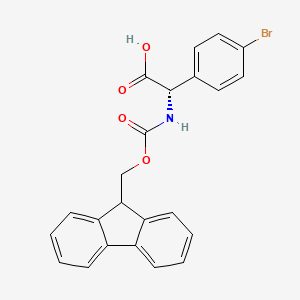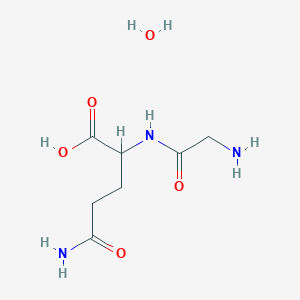
Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate is an organic compound with a complex structure that includes a pyrazole ring, a bromomethyl group, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions. For instance, the pyrazole intermediate can be treated with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve selective bromination.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be done using ethanol in the presence of a strong acid like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids. Reduction reactions can also be performed to convert the ester group to an alcohol.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substituted Pyrazoles: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Formed through oxidation.
Alcohols: Formed through reduction.
科学的研究の応用
Chemistry
Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility allows for the development of various functional materials with specific properties.
作用機序
The mechanism of action of Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function.
類似化合物との比較
Similar Compounds
- Ethyl 3-(chloromethyl)-1-methyl-1h-pyrazole-5-carboxylate
- Ethyl 3-(iodomethyl)-1-methyl-1h-pyrazole-5-carboxylate
- Methyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate
Uniqueness
This compound is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This reactivity makes it particularly useful in synthetic chemistry for introducing various functional groups through substitution reactions.
特性
CAS番号 |
199480-29-0 |
|---|---|
分子式 |
C8H11BrN2O2 |
分子量 |
247.09 g/mol |
IUPAC名 |
ethyl 5-(bromomethyl)-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-13-8(12)7-4-6(5-9)10-11(7)2/h4H,3,5H2,1-2H3 |
InChIキー |
SSIPBMYALFVLGK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NN1C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)
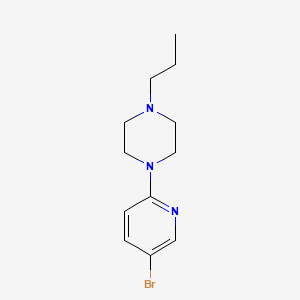
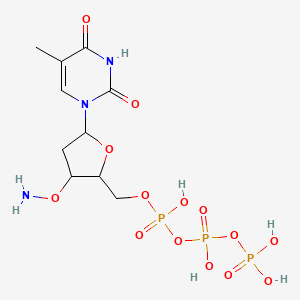
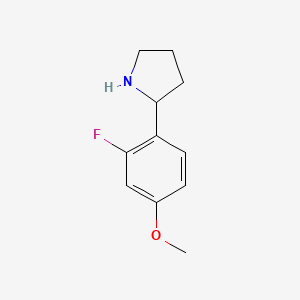

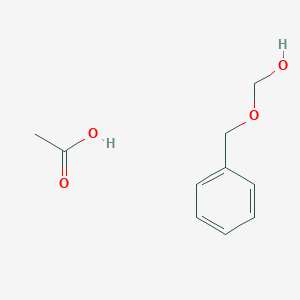

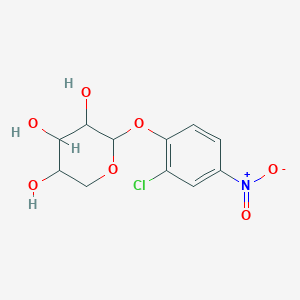
![methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B12101302.png)


